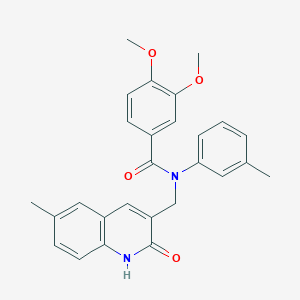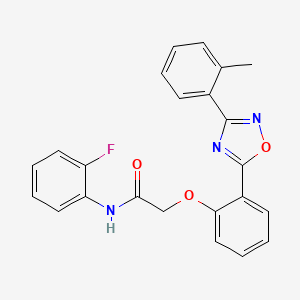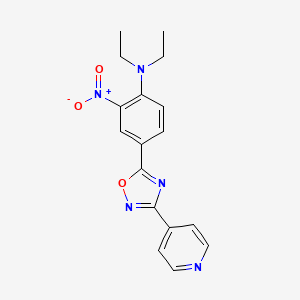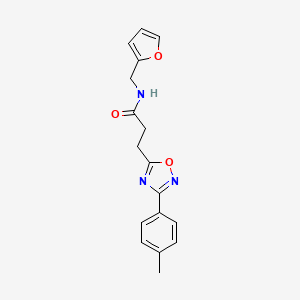
N-(furan-2-ylmethyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(furan-2-ylmethyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide, also known as FTOB, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. FTOB is a fluorescent probe that has been widely used as a sensor for detecting and measuring the concentration of oxygen in biological samples.
Mécanisme D'action
N-(furan-2-ylmethyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide acts as a fluorescent probe by undergoing a chemical reaction with oxygen. The reaction results in the formation of a fluorescent product that emits light at a specific wavelength. The intensity of the fluorescence is directly proportional to the concentration of oxygen. This compound is a reversible probe, which means that it can be used repeatedly to measure oxygen concentration.
Biochemical and Physiological Effects:
This compound is a non-toxic compound that does not have any significant biochemical or physiological effects on cells or tissues. It does not interfere with cellular metabolism or alter cellular functions. This compound is a highly specific probe that only reacts with oxygen and does not react with other molecules in biological samples.
Avantages Et Limitations Des Expériences En Laboratoire
N-(furan-2-ylmethyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has several advantages as a fluorescent probe for measuring oxygen concentration. It is highly specific, non-toxic, and reversible. It can be used to measure oxygen concentration in real-time, and it does not require any special equipment or expertise. However, this compound has some limitations as well. It has a limited dynamic range, which means that it can only measure oxygen concentration within a narrow range. It is also sensitive to temperature and pH changes, which can affect its accuracy.
Orientations Futures
N-(furan-2-ylmethyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has enormous potential for future research in various scientific fields. Some of the future directions for this compound research include developing new fluorescent probes with improved properties, studying the oxygenation status of tumors in vivo, and monitoring the efficacy of cancer therapies in real-time. This compound can also be used to study the oxygen consumption rate of different tissues and organs and to monitor the effects of hypoxia on cellular metabolism. In conclusion, this compound is a versatile fluorescent probe that has numerous applications in scientific research. Its unique properties make it a valuable tool for studying oxygen concentration in biological samples.
Méthodes De Synthèse
The synthesis of N-(furan-2-ylmethyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide involves a series of chemical reactions. The starting materials for the synthesis are furfurylamine, p-tolyl hydrazine, and 3-bromo propionyl chloride. The reaction involves the condensation of furfurylamine with p-tolyl hydrazine to form the intermediate compound, which is then reacted with 3-bromo propionyl chloride to form the final product, this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
N-(furan-2-ylmethyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been extensively used as a fluorescent probe for detecting oxygen concentration in biological samples. It has been used in various scientific fields such as biochemistry, physiology, and pharmacology. This compound has been used to study the oxygen consumption rate of cells, tissues, and organs. It has also been used to study the effects of hypoxia on cellular metabolism. This compound has been used to study the oxygenation status of tumors and to monitor the efficacy of cancer therapies.
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-12-4-6-13(7-5-12)17-19-16(23-20-17)9-8-15(21)18-11-14-3-2-10-22-14/h2-7,10H,8-9,11H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNLSFLXNPCHNOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

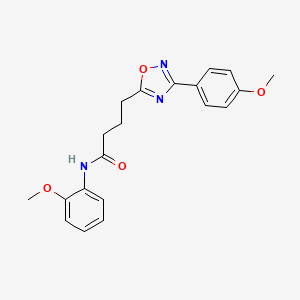
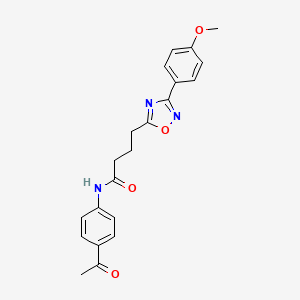
![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7696800.png)
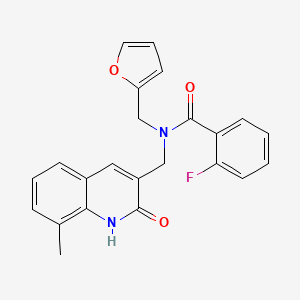
![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7696809.png)
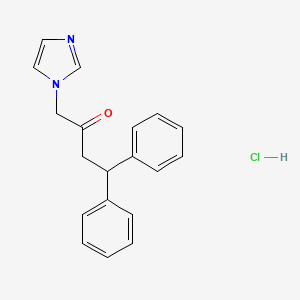
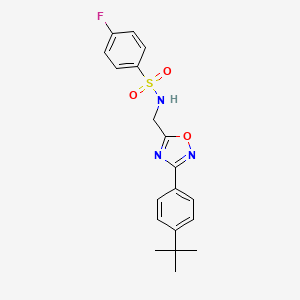
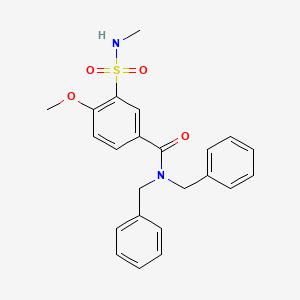
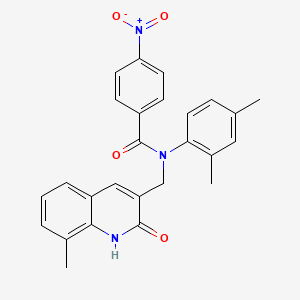
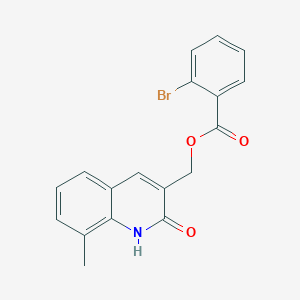
![2-bromo-N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7696872.png)
